5-Bromo-2-hydroxy-3,4-dimethylbenzoic acid
Description
Properties
IUPAC Name |
5-bromo-2-hydroxy-3,4-dimethylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-4-5(2)8(11)6(9(12)13)3-7(4)10/h3,11H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKMDHUCFWTDSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1C)O)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydroxy-3,4-dimethylbenzoic acid typically involves the bromination of 2-hydroxy-3,4-dimethylbenzoic acid. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-hydroxy-3,4-dimethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted derivatives such as 5-amino-2-hydroxy-3,4-dimethylbenzoic acid.
Oxidation: Formation of 5-bromo-2-oxo-3,4-dimethylbenzoic acid.
Reduction: Formation of 5-bromo-2-hydroxy-3,4-dimethylbenzyl alcohol.
Scientific Research Applications
5-Bromo-2-hydroxy-3,4-dimethylbenzoic acid is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxy-3,4-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups enable the compound to form hydrogen bonds and interact with enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- 5-Bromo-2,4-dimethylbenzoic acid (CAS 842136-27-0): Differs in the absence of a hydroxyl group at position 2.
- 3-Bromo-2,4-dimethylbenzoic acid (CAS 1255206-85-9): A positional isomer with bromine at position 3 instead of 3.
- 5-Bromo-2,4-dihydroxybenzoic acid (CAS 7355-22-8): Features two hydroxyl groups (positions 2 and 4), increasing acidity (pKa ~1–2) compared to the monohydroxy target compound. The additional hydroxyl group enhances hydrogen-bonding capacity, relevant in crystal engineering or metal chelation .
Functional Group Variations
- 5-Bromo-2-(carboxymethyl)benzoic acid (CAS 19725-82-7) : Contains a carboxymethyl side chain, introducing a second carboxylic acid group. This modification significantly lowers the compound’s logP (increased hydrophilicity) and enables bifunctional coordination in metal-organic frameworks .
- 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid (CAS 62176-35-6) : Substitutes the hydroxyl group with a 3-chlorobenzyloxy moiety. The bulky aromatic substituent may sterically hinder interactions with enzymes, altering pharmacokinetic profiles .
Data Tables
Table 1: Structural and Physical Properties
Key Research Findings
- Positional Isomerism : Bromine at position 5 (vs. 3 or 4) optimizes steric and electronic effects for agrochemical intermediates, as seen in 5-bromo-2,4-difluorobenzoic acid (93–99% yield via bromination) .
- Methyl vs. Hydroxyl Groups : Methyl substituents improve thermal stability but reduce solubility in polar solvents. For example, 4-bromo-2,6-dimethylbenzoic acid (similarity score 0.98) is preferred in hydrophobic polymer matrices .
- Crystallography: Hydrogen-bonding patterns in 5-bromo-2-(phenylamino)benzoic acid reveal acid-acid dimers, a feature likely shared with the target compound due to the hydroxyl group .
Biological Activity
5-Bromo-2-hydroxy-3,4-dimethylbenzoic acid (commonly referred to as 5-Br-DMBA) is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
5-Br-DMBA is characterized by its unique structure, which includes a bromine atom and hydroxyl group on a dimethyl-substituted benzoic acid framework. The presence of these functional groups contributes to its reactivity and biological interactions.
Molecular Formula: C₉H₉BrO₃
Molecular Weight: 229.07 g/mol
The biological activity of 5-Br-DMBA is attributed to its ability to interact with various molecular targets within biological systems. The hydroxyl and carboxyl groups facilitate hydrogen bonding, which is crucial for enzyme or receptor interaction. Additionally, the bromine atom can engage in halogen bonding, enhancing the compound's binding affinity to specific targets. These interactions may modulate several biological pathways, leading to observed effects such as antimicrobial and anti-inflammatory activities.
Antimicrobial Properties
Research indicates that 5-Br-DMBA exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that 5-Br-DMBA could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its antimicrobial properties, 5-Br-DMBA has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in cell cultures, indicating potential therapeutic applications in inflammatory diseases.
Key Findings:
- Reduction in TNF-α and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages.
- Dose-dependent inhibition observed with an IC50 value of approximately 25 µM.
Case Studies
-
In Vivo Efficacy Against Infections
A study conducted on mice infected with Staphylococcus aureus showed that treatment with 5-Br-DMBA significantly reduced bacterial load compared to control groups. Mice treated with the compound exhibited improved survival rates and reduced inflammation markers. -
Evaluation in Inflammatory Models
In a model of acute lung inflammation induced by LPS, administration of 5-Br-DMBA resulted in decreased neutrophil infiltration and lower levels of inflammatory mediators in lung tissue. This suggests its potential as an anti-inflammatory therapeutic agent.
Comparison with Similar Compounds
To understand the uniqueness of 5-Br-DMBA, it is useful to compare it with structurally similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 5-Bromo-2-hydroxy-3-methoxybenzoic acid | Contains methoxy instead of dimethyl groups | Moderate antimicrobial activity |
| 5-Bromo-3,4-dihydroxybenzoic acid | Contains two hydroxyl groups | Stronger anti-inflammatory properties |
The distinct combination of a bromine atom and dual methyl groups in 5-Br-DMBA enhances its reactivity and biological profile compared to these analogs .
Q & A
Basic: What are the key synthetic routes for 5-Bromo-2-hydroxy-3,4-dimethylbenzoic acid, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via electrophilic aromatic substitution, where bromination is directed by hydroxyl and methyl substituents. Key methods include:
- Brominating agents : Use of 1,3-dibromo-5,5-dimethylhydantoin or sodium bromate in 80% H₂SO₄ (yields 93–99% for analogous brominated benzoic acids) .
- Temperature control : Reactions performed at 0–6°C minimize side reactions like debromination or over-bromination .
- Regioselectivity : Methyl and hydroxyl groups act as ortho/para directors, but steric hindrance from 3,4-dimethyl groups may favor para-bromination.
Experimental Design Tip : Optimize molar ratios of brominating agents to substrate (e.g., 1.2:1 for higher selectivity) and monitor progress via TLC or HPLC .
Basic: How is purity assessed for this compound in research settings?
Answer:
- Chromatography : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. Purity thresholds >98.0% are typical for research-grade material .
- Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., coupling constants for aromatic protons) and detects impurities like unreacted starting material .
- Melting point : Sharp melting ranges (e.g., 181°C for 4-Bromo-2-methylbenzoic acid) indicate crystallinity and purity .
Advanced: How can regioselectivity challenges in bromination be addressed for multi-substituted benzoic acids?
Answer:
- Steric and electronic modulation : Introduce electron-donating groups (e.g., -OH, -CH₃) to direct bromination. For 3,4-dimethyl substitution, steric hindrance may require higher reaction temperatures or Lewis acid catalysts (e.g., FeBr₃) .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance electrophilic attack, while protic solvents (e.g., H₂SO₄) stabilize intermediates .
- Competitive pathways : Use kinetic vs. thermodynamic control. For example, low-temperature bromination favors kinetic (meta) products, while higher temperatures favor thermodynamic (para) products .
Advanced: How to resolve contradictions in spectroscopic data for brominated benzoic acid derivatives?
Answer:
- 2D NMR : NOESY or HSQC can distinguish between structural isomers (e.g., 2-bromo vs. 4-bromo substitution) .
- X-ray crystallography : Definitive structural confirmation, especially for ambiguous cases where NMR peaks overlap .
- Computational modeling : Compare experimental IR or NMR shifts with DFT-calculated spectra to validate assignments .
Advanced: What methodologies evaluate the bioactivity of this compound?
Answer:
- Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for target enzymes/proteins .
- Docking studies : Molecular modeling (e.g., AutoDock Vina) predicts interactions with active sites, guiding mutagenesis experiments .
- Cellular assays : Measure cytotoxicity (MTT assay) or anti-inflammatory activity (e.g., COX-2 inhibition) in relevant cell lines .
Basic: What safety protocols are critical when handling brominated benzoic acids?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine powders or acidic vapors (e.g., H₂SO₄ byproducts) .
- Waste disposal : Segregate halogenated waste for incineration to prevent environmental release .
Advanced: How to troubleshoot low yields in scaled-up bromination reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
